Imidazol-1-yl-acetic Acid-d2 Hydrochloride

Übersicht

Beschreibung

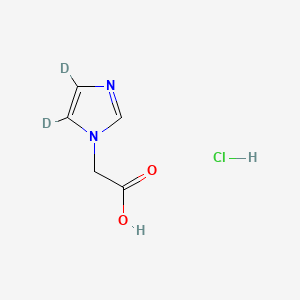

Imidazol-1-yl-acetic Acid-d2 Hydrochloride is a deuterated derivative of imidazol-1-yl-acetic acid hydrochloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The compound is known for its stability and unique chemical properties, which make it a valuable tool in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Imidazol-1-yl-acetic Acid-d2 Hydrochloride typically involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method is efficient and practical, providing a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Key Steps:

- Step 1 : Reaction of imidazole with tert-butyl-d9 chloroacetate (deuterated tert-butyl chloroacetate) in the presence of a base (e.g., KOH or K₂CO₃) under solvent-free conditions .

- Step 2 : Hydrolysis of the deuterated tert-butyl ester in D₂O (deuterated water) followed by treatment with DCl (deuterium chloride) .

Key Reaction Parameters

Comparative data for deuterated vs. non-deuterated synthesis:

| Parameter | Non-Deuterated | Deuterated |

|---|---|---|

| Reaction Temperature | 80–90°C | 80–90°C |

| Base Used | K₂CO₃ | K₂CO₃ |

| Solvent | None | None |

| Hydrolysis Medium | H₂O | D₂O |

| Acid for Salt Formation | HCl | DCl |

| Final Purity (HPLC) | >99% | >98% |

Mechanistic Insights

- N-Alkylation : Imidazole attacks the electrophilic carbon of tert-butyl chloroacetate in an Sₙ2 mechanism , facilitated by the base .

- Isotopic Effects : Deuterium substitution at the acetic acid moiety reduces reaction rates slightly due to the kinetic isotope effect , but this is mitigated by optimized conditions .

Impurity Profile

- Di-acid Impurity (4a) : Forms if excess tert-butyl chloroacetate is used. Controlled by maintaining a 1:1 molar ratio of imidazole to deuterated chloroacetate .

Advantages of the Deuterated Process

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate for Zoledronic Acid

Imidazol-1-yl-acetic acid-d2 hydrochloride serves as a critical precursor in the synthesis of zoledronic acid, a third-generation bisphosphonate used to treat conditions such as tumor-induced hypercalcemia and bone damage related to cancers like multiple myeloma. The compound's structure allows it to inhibit osteoclast activity, thus reducing bone resorption and calcium release into the bloodstream .

2. GABA Transporter Inhibition

Research indicates that imidazol-1-yl-acetic acid derivatives exhibit inhibitory effects on GABA transporters, which are crucial for neurotransmission regulation. The IC50 values for mouse models show that this compound has an IC50 of 42.66 µM for GABA transporter 4 and 199.53 µM for GABA transporter 3, suggesting potential applications in neurological research and drug development targeting anxiety and mood disorders .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of imidazol-1-yl-acetic acid hydrochloride highlighted various methodologies, comparing yields and environmental impacts. The optimized two-step synthesis reported yields exceeding 57% for the final product while eliminating the need for aqueous hydrolysis, which is often problematic due to waste disposal issues associated with hydrochloric acid .

Case Study 2: Clinical Research on Zoledronic Acid

Clinical trials have demonstrated that zoledronic acid, synthesized from imidazol-1-yl-acetic acid derivatives, effectively reduces skeletal-related events in cancer patients. The use of this compound in these studies underscores its importance as a stable isotope-labeled compound that aids in pharmacokinetic studies and metabolic tracking within biological systems .

Wirkmechanismus

The mechanism of action of Imidazol-1-yl-acetic Acid-d2 Hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The deuterium atoms in the compound can also affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics.

Vergleich Mit ähnlichen Verbindungen

Imidazol-1-yl-acetic Acid Hydrochloride: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

Zoledronic Acid: A bisphosphonate derivative that includes an imidazole ring, used in the treatment of bone diseases.

Metronidazole: An antibiotic and antiprotozoal medication that contains an imidazole ring, used to treat various infections.

Uniqueness: Imidazol-1-yl-acetic Acid-d2 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling provides distinct advantages in tracing and studying molecular interactions and pathways.

Biologische Aktivität

Imidazol-1-yl-acetic acid-d2 hydrochloride is a deuterated derivative of imidazol-1-yl-acetic acid, a compound recognized for its significant biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Overview of this compound

Imidazol-1-yl-acetic acid is an endogenous metabolite with a molecular formula of and a molecular weight of approximately 126.113 g/mol. The compound has been synthesized through various methods, including N-alkylation and ester cleavage techniques, which are essential for its application in pharmaceutical synthesis, particularly in the production of zoledronic acid, a potent bisphosphonate used in treating osteoporosis and other bone diseases .

Antimicrobial Properties

Research has indicated that imidazol-1-yl-acetic acid exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Imidazol-1-yl-acetic acid has shown promising anticancer properties in preclinical studies. It was found to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC3 (Prostate Cancer) | 15.0 | G2/M phase arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

Neuroprotective Effects

Imidazol-1-yl-acetic acid also exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Study : In a controlled experiment, imidazol-1-yl-acetic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of up to 20 mm, showcasing its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Proliferation : A comparative study involving various imidazole derivatives highlighted that imidazol-1-yl-acetic acid had superior anticancer activity compared to its non-deuterated counterpart, suggesting that deuteration may enhance its biological efficacy .

- Neuroprotection : In an in vitro model of oxidative stress-induced neuronal damage, treatment with imidazol-1-yl-acetic acid resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its protective role against oxidative damage .

Eigenschaften

IUPAC Name |

2-(4,5-dideuterioimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i1D,2D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJSYXGKHQHRA-PRDLOPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C=N1)CC(=O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662035 | |

| Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185102-88-8 | |

| Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.